![molecular formula C17H16BrN5OS2 B2708464 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207020-85-6](/img/structure/B2708464.png)
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16BrN5OS2 and its molecular weight is 450.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
This compound serves as a precursor for synthesizing various heterocyclic compounds that exhibit significant antimicrobial activities. For instance, the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety has shown promising antibacterial and antifungal properties, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Furthermore, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from similar moieties demonstrated good antibacterial and antifungal activity (Lamani et al., 2009).
Anticancer Applications
Derivatives of this compound have been explored for their potential anticancer activities. The synthesis of imidazothiadiazole analogs and their evaluation against various cancer cell lines revealed some compounds exhibiting powerful cytotoxic results, particularly against breast cancer (Abu-Melha, 2021). This underscores the role of such compounds in developing novel anticancer therapies.
Enzyme Inhibition
Certain analogs of this compound have been identified as potent and selective inhibitors for specific enzymes. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), showing potential in attenuating the growth of specific human lymphoma B cells (Shukla et al., 2012).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS2/c1-3-8-23-14(12-4-6-13(18)7-5-12)9-19-17(23)25-10-15(24)20-16-22-21-11(2)26-16/h3-7,9H,1,8,10H2,2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJIBFUSXBOQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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